1-Butylpyrrolidin-2-one
Overview
Description
Synthesis Analysis
The synthesis of 1-butylpyrrolidin-2-one and its derivatives has been developed via a one-pot method from ammonia and 1,4-butanediol, yielding a 76% product under optimized conditions using CuNiPd/ZSM-5 catalysts. This innovative approach offers a straightforward, economical route for producing 1-butylpyrrolidin-2-one and its derivatives, emphasizing the importance of N-alkylation using aqueous ammonia as the nitrogen source (Long et al., 2020).
Molecular Structure Analysis
The molecular structure of 1-butylpyrrolidin-2-one derivatives has been explored through various spectroscopic methods. For instance, the IR, NMR, and electrochemical properties of novel compounds synthesized through Knoevenagel condensation have been characterized, providing insights into the structural attributes of these derivatives (Pejović et al., 2018).
Chemical Reactions and Properties
1-Butylpyrrolidin-2-one participates in various chemical reactions, including N-alkylation and the formation of N-heterocycles. Its reactivity and versatility in chemical synthesis are highlighted by its use in generating 3-arylpyrrolidines through coupling reactions, indicating its significant role in synthesizing compounds with potential pharmacological applications (Ahn et al., 1999).
Physical Properties Analysis
The physical properties of 1-butylpyrrolidin-2-one derivatives, such as solubility, boiling point, and viscosity, are critical for their application in various domains, including electrochemistry and materials science. For instance, the addition of 1-butylpyrrolidine to AlCl3 results in an electrolyte suitable for Al deposition, showcasing the compound's utility in electrochemical applications (Pulletikurthi et al., 2015).
Scientific Research Applications
Electrodeposition Applications
1-Butylpyrrolidin-2-one has been utilized in the field of electrodeposition. It's been used in the formation of electrolytes suitable for aluminum deposition. The electrolyte, synthesized from 1-butylpyrrolidin-2-one and AlCl3, allowed for the uniform and thick deposition of aluminum layers on copper at room temperature. This electrolyte's behavior is unique compared to classic AlCl3-based ionic liquids, where aluminum deposition mainly occurs from anionic Al2Cl7- ions (Pulletikurthi et al., 2015). Similarly, 1-butylpyrrolidin-2-one has been used in the electrodeposition of zinc nanoplates from ionic liquids composed of 1-butylpyrrolidine and ZnCl2, displaying unique electrochemical behavior (Pulletikurthi et al., 2017).
Synthesis and Derivative Formation
This chemical has been employed in the synthesis of its derivatives. A one-pot synthesis method has been developed to create 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol, offering an economical and straightforward route (Long et al., 2020). Additionally, it's used in the synthesis of methylcarbonate salts, serving as a precursor for ionic liquid libraries. Its reaction with dimethyl carbonate under microwave heating conditions has been optimized for high-yield production of pyrrolidinium salts (Holbrey et al., 2010).
Biological and Medicinal Chemistry Applications
In biological and medicinal chemistry, 1-butylpyrrolidin-2-one derivatives have shown potential. For instance, microwave-assisted synthesis of pyrrolidine derivatives, including 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid, has been developed with promising antimicrobial activity (Sreekanth & Jha, 2020). Synthesis of enantiomerically enriched 4-phenylpyrrolidin-2-one was achieved through dynamic kinetic resolution, involving enzymatic enantioselective amination, catalyzed by ω-transaminases (Koszelewski et al., 2009).
Miscellaneous Applications
Other applications include its use in the synthesis of water-soluble and biocompatible polymeric supports for ferrocene labeled amino acid and peptide nucleic acid derivatives, potentially useful as probes for biomolecules (Baldoli et al., 2007). It also finds use in the preparation of ionic liquids as flame-retarding additives for lithium-ion batteries, improving their thermal stability and cycling performance (Bae et al., 2013).
Safety And Hazards
1-Butylpyrrolidin-2-one is harmful if swallowed, causes serious eye irritation, and causes skin irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
properties
IUPAC Name |
1-butylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-3-6-9-7-4-5-8(9)10/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXZHVUCNYMNOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188254 | |
Record name | 2-Pyrrolidinone, 1-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Pyrrolidinone, 1-butyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1-Butylpyrrolidin-2-one | |
CAS RN |
3470-98-2 | |
Record name | N-Butyl-2-pyrrolidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3470-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrrolidinone, 1-butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003470982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyrrolidinone, 1-butyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Pyrrolidinone, 1-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-butylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.399 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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